molecular formula C25H24N4O3 B11695769 N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B11695769
M. Wt: 428.5 g/mol
InChI Key: XCCMUWIEGOCMKJ-REHTXZLISA-N
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Description

“N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE” is a complex organic compound that features a combination of aromatic rings, a furan ring, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Formation of the hydrazinecarbonyl intermediate: This can be achieved by reacting a suitable hydrazine derivative with a carbonyl compound under controlled conditions.

    Coupling with the furan derivative: The intermediate is then reacted with a furan derivative, often under acidic or basic conditions to facilitate the coupling reaction.

    Final coupling with the dimethylaminophenyl derivative: The final step involves coupling the previous intermediate with a dimethylaminophenyl derivative, often using a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental safety. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the dimethylamino group.

    Reduction: Reduction reactions can target the carbonyl group or the double bonds within the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Probes: Used to study enzyme mechanisms or protein interactions.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential use as anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

    Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(1E,2E)-3-(THIOPHEN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
  • N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(1E,2E)-3-(PYRIDIN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE

Uniqueness

The uniqueness of “N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE” lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(E)-3-(furan-2-yl)prop-2-enylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H24N4O3/c1-29(2)21-14-12-19(13-15-21)18-23(27-24(30)20-8-4-3-5-9-20)25(31)28-26-16-6-10-22-11-7-17-32-22/h3-18H,1-2H3,(H,27,30)(H,28,31)/b10-6+,23-18-,26-16+

InChI Key

XCCMUWIEGOCMKJ-REHTXZLISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C=C/C2=CC=CO2)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC=CC2=CC=CO2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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